![molecular formula C20H20N6O3 B2735957 N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021259-57-3](/img/structure/B2735957.png)
N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential biological activity. Its structure features multiple functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound has the following molecular characteristics:
- Molecular Formula : C20H22N6O
- Molecular Weight : 362.437 g/mol
- CAS Number : 1021114-39-5
The structure includes a benzo[d][1,3]dioxole moiety linked to a carboxamide and a complex pyridazine-pyridine system, which suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the activity of related compounds with similar structural frameworks in cancer models. For instance, compounds featuring pyridine and pyridazine rings have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 0.4 | Tubulin polymerization inhibition |
Compound B | A549 | 0.51 | Induction of G2/M phase arrest |
N-(2... | TBD | TBD | TBD |
Neuroprotective Effects
The compound's interaction with NMDA receptors has been explored in related derivatives. These compounds have demonstrated neuroprotective effects by modulating synaptic plasticity and reducing excitotoxicity.
Case Studies
- Study on Pyridazine Derivatives : A study evaluated a series of pyridazine-based compounds for their anticancer activity against various cell lines, revealing that modifications to the nitrogen-containing rings significantly impacted potency and selectivity.
- Neuropharmacological Assessment : Research on similar compounds has indicated that they can enhance cognitive function through positive modulation of glutamate receptors, suggesting potential applications in treating cognitive impairments.
Safety and Toxicology
Safety profiles for similar compounds indicate that while some exhibit low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary for new compounds like N-(2...).
常见问题
Basic Research Questions
Q. How can researchers confirm the purity and structural integrity of the compound during synthesis?
- Methodological Answer: Purity is typically assessed via reverse-phase HPLC with UV detection (λ = 254 nm), while structural confirmation employs spectroscopic techniques :
- 1H/13C NMR for verifying proton and carbon environments (e.g., aromatic protons in benzo[d][1,3]dioxole at δ 6.7–7.1 ppm).
- FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ calculated for C₂₄H₂₅N₇O₃: 484.2015).
- Elemental analysis to verify C, H, N composition (±0.3% tolerance) .
Q. What solvents and reaction conditions optimize the compound’s synthetic yield?
- Methodological Answer: Key steps include amide coupling (e.g., HATU/DIPEA in DMF) and thioether formation (e.g., NaH in THF under inert atmosphere). Optimal conditions involve:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for coupling; dichloromethane for thiol-alkylation.
- Temperature control : 0–25°C for coupling; reflux (40–60°C) for cyclization.
- Purification : Gradient silica chromatography (hexane/EtOAc) or preparative HPLC (C18 column, 5–95% acetonitrile/water) .
Q. What are the critical functional groups influencing the compound’s reactivity?
- Methodological Answer: The pyridazine and benzo[d][1,3]dioxole moieties drive π-π stacking with aromatic residues in target proteins, while the amide linker enables hydrogen bonding. Reactivity hotspots include:
- Pyridazine N-atoms : Susceptible to electrophilic substitution.
- Methylpyridinyl group : Modulates steric hindrance in binding pockets.
- Ethylenediamine bridge : Flexibility impacts conformational stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo efficacy?
- Methodological Answer: Discrepancies often arise from pharmacokinetic factors :
- Solubility : Measure logP (e.g., >3 indicates poor aqueous solubility; use PEG-400/TPGS surfactants).
- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes, t₁/₂ < 30 min suggests rapid clearance).
- Protein binding : Use equilibrium dialysis to assess % unbound fraction (<5% may limit bioavailability).
- In vivo PK/PD modeling : Correlate plasma exposure (AUC) with target engagement (e.g., ELISA for biomarker modulation) .
Q. What strategies validate target engagement in cellular assays?
- Methodological Answer: Use orthogonal approaches:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD < 100 nM suggests high affinity).
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-treatment (ΔTm > 2°C indicates engagement).
- Fluorescence polarization : Track competitive displacement of fluorescent probes (IC₅₀ vs. literature benchmarks).
- X-ray crystallography : Resolve binding mode (e.g., hydrogen bonds with kinase hinge region) .
Q. How to design structure-activity relationship (SAR) studies for optimizing potency?
- Methodological Answer: Follow a systematic workflow:
- Core modifications : Replace pyridazine with pyrimidine to assess ring size impact.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on benzo[d][1,3]dioxole to enhance π-stacking.
- Linker optimization : Test ethylene vs. propylene spacers for conformational flexibility.
- Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to prioritize analogs .
属性
IUPAC Name |
N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-13-3-2-4-18(23-13)24-19-8-7-17(25-26-19)21-9-10-22-20(27)14-5-6-15-16(11-14)29-12-28-15/h2-8,11H,9-10,12H2,1H3,(H,21,25)(H,22,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQZZUURQZAUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。